molecular formula C16H13ClN2O2S B2776408 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide CAS No. 868230-85-7

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Cat. No.: B2776408
CAS No.: 868230-85-7
M. Wt: 332.8
InChI Key: IBZYNPQJNRQSGX-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form 1,3-benzothiazole, followed by subsequent chlorination and methylation reactions to introduce the desired substituents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to the formation of new compounds.

  • Substitution: Substitution reactions at the chloro and methoxy positions can introduce different substituents, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide can be used as an intermediate in the synthesis of more complex molecules

Biology: This compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of action of similar compounds.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, and anticancer activities, making it a candidate for drug development.

Industry: In industry, this compound can be used as a precursor for the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • N-(5-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide: Lacks the methyl group at the 4-position.

  • N-(4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide: Lacks the chloro group at the 5-position.

  • N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-hydroxybenzamide: Has a hydroxy group instead of a methoxy group.

Uniqueness: N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide is unique due to the presence of both chloro and methoxy groups, which contribute to its distinct chemical properties and potential applications. Its combination of functional groups allows for a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research and industry.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-9-11(17)7-8-13-14(9)18-16(22-13)19-15(20)10-5-3-4-6-12(10)21-2/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZYNPQJNRQSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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